molecular formula C14H14N4O5 B2434821 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide CAS No. 631868-76-3

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2434821
CAS RN: 631868-76-3
M. Wt: 318.289
InChI Key: QNJVKJZFXOHIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H14N4O5 and its molecular weight is 318.289. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Research on the reductive chemistry of hypoxia-selective cytotoxins like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrates their potential for selective toxicity towards hypoxic cells. This selectivity is attributed to oxygen-inhibited enzymatic reduction, highlighting a novel approach for targeting tumor environments that are typically low in oxygen (Palmer et al., 1995).

Polyamide Syntheses Incorporating Uracil and Adenine

The synthesis of polyamides containing uracil and adenine showcases an innovative application of these compounds in polymer science. These polyamides are notable for their molecular weights and solubility in water, presenting new opportunities for the development of biologically relevant materials (Hattori & Kinoshita, 1979).

Antitumor Agents and Hypoxic Cell Cytotoxicity

Further studies on hypoxia-selective antitumor agents reveal the synthesis and hypoxic cell cytotoxicity of regioisomers of hypoxia-selective cytotoxins. These findings contribute to the understanding of how structural variations of these compounds affect their cytotoxicity and selectivity, offering pathways to refine therapeutic agents for more effective cancer treatments (Palmer et al., 1996).

Structural and Thermochemical Studies of Nitrofurantoin

The study of nitrofurantoin solvates and salts, involving interactions with various bases and 4-aminobenzamide, contributes to our understanding of the structural and thermochemical properties of pharmaceutical compounds. Such research aids in the development of new solid forms and improved drug formulations, enhancing bioavailability and therapeutic efficacy (Vangala et al., 2013).

Gene-Directed Enzyme Prodrug Therapy

Investigations into mustard prodrugs for activation by Escherichia coli nitroreductase in gene-directed enzyme prodrug therapy (GDEPT) highlight the role of specific nitrogen mustard analogues in improving the efficacy of cancer treatments. By examining the cytotoxicity and potential for a bystander effect, this research opens new avenues for targeted cancer therapy with minimized side effects (Friedlos et al., 1997).

properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-8-9(5-4-6-10(8)18(22)23)13(20)15-11-7-12(19)17(3)14(21)16(11)2/h4-7H,1-3H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJVKJZFXOHIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide

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